舒马普坦-d6 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

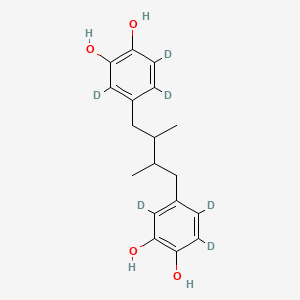

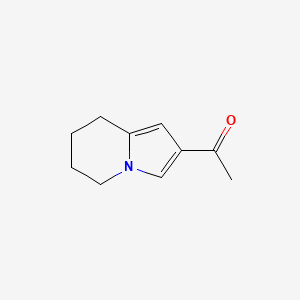

Sumatriptan-d6 N-Oxide is a labelled degradation product of the antimigraine drug Sumatriptan . It is also known by other synonyms such as 3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide .

Molecular Structure Analysis

The molecular formula of Sumatriptan-d6 N-Oxide is C14H15D6N3O3S . The exact mass is 317.44 . The structure includes a sumatriptan core with an oxide group attached to the dimethyl-d6 group .

科学研究应用

电化学检测和分析

对舒马普坦电化学行为的研究促进了灵敏检测方法的开发。例如,石墨烯/金纳米颗粒/Nafion复合改性玻碳电极已被用于舒马普坦的亚纳摩尔测定,展示了该药物的电化学性质,并促进了其在药物制剂和生物样品中的定量分析 (Bankim J. Sanghavi 等,2014)。类似地,舒马普坦在改性碳糊电极上的电化学氧化表明该药物不可逆的氧化机理,为开发电化学传感器提供了基础 (M. Amiri 等,2011).

药物递送系统

舒马普坦与新型药物递送系统(如氧化石墨烯 (GO) 和壳聚糖/三聚磷酸盐/氧化石墨烯水凝胶)的相互作用已被探索用于控释应用。这些研究调查了舒马普坦的吸附机理和释放动力学,为设计更有效的药物递送方法提供了见解 (Z. Jafari 等,2020).

超越偏头痛的治疗应用

除了用于偏头痛的主要用途外,舒马普坦还因其在治疗各种疾病中的潜力而受到研究。例如,它已被证明可以增加大鼠的皮瓣存活率,这表明通过激活 5HT1b/1d 受体和通过一氧化氮途径介导,在整形外科和组织修复中具有新的应用 (Amir Dehdashtian 等,2019)。这突出了舒马普坦在较低浓度下的血管扩张作用及其增强组织活力的潜力。

作用机制

Target of Action

Sumatriptan-d6 N-Oxide, like its parent compound Sumatriptan, primarily targets the serotonin (5-HT) receptors , specifically the 5-HT1B and 5-HT1D subtypes . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors plays a crucial role in the treatment of migraines and cluster headaches .

Mode of Action

As a selective agonist for 5-HT1B and 5-HT1D receptors, Sumatriptan-d6 N-Oxide binds to these receptors, leading to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .

Biochemical Pathways

The activation of 5-HT1B and 5-HT1D receptors by Sumatriptan-d6 N-Oxide affects the serotonin pathway , leading to vasoconstriction and reduced inflammation . Additionally, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury by modulating the inflammatory responses and endothelial NOS activity .

Pharmacokinetics

The pharmacokinetic properties of Sumatriptan-d6 N-Oxide are expected to be similar to those of Sumatriptan. Sumatriptan is known for its rapid absorption with a median tmax of 20 minutes . Its bioavailability is relatively low, ranging from 14% to 74% . The elimination half-life of Sumatriptan ranges from 2 hours to 25 hours .

Result of Action

The result of Sumatriptan-d6 N-Oxide’s action is the relief of migraine and cluster headache symptoms. This is achieved through the vasoconstriction of extracerebral blood vessels and the reduction of neurogenic inflammation . Moreover, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury .

Action Environment

The action of Sumatriptan-d6 N-Oxide can be influenced by various environmental factors. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of its environment .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Sumatriptan-d6 N-Oxide can be achieved through the oxidation of Sumatriptan-d6 using an oxidizing agent.", "Starting Materials": [ "Sumatriptan-d6", "Oxidizing agent" ], "Reaction": [ "Dissolve Sumatriptan-d6 in a suitable solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature for a suitable period of time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] } | |

| 1346599-50-5 | |

分子式 |

C14H21N3O3S |

分子量 |

317.437 |

IUPAC 名称 |

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |

InChI 键 |

GRHYJEBKFWDYFD-XERRXZQWSA-N |

SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |

同义词 |

3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)